molecular formula C20H22F2N6OS B2510067 3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-03-6

3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2510067
CAS RN: 941942-03-6
M. Wt: 432.49
InChI Key: QIZLEOVYIRGHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H22F2N6OS and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

The compound and its derivatives have been investigated for their potential as anticancer and anti-5-lipoxygenase agents. A novel series of pyrazolopyrimidines derivatives were synthesized and showed promising cytotoxic activities against certain cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in the inflammation process. The structure-activity relationship was explored to understand the influence of different substituents on the biological activity of these compounds (Rahmouni et al., 2016).

PET Imaging Agent for B-Raf(V600E) in Cancers

The compound has been synthesized and evaluated as a potential PET imaging agent for detecting the B-Raf(V600E) mutation in cancers. The study involved synthesizing the compound from basic starting materials and evaluating its effectiveness as a tracer in PET imaging. This research could have significant implications for the diagnosis and treatment monitoring of cancers with the B-Raf(V600E) mutation (Wang et al., 2013).

Heterocyclic Synthesis

The compound plays a role in the synthesis of various heterocyclic compounds, a class of compounds with wide applications in medicinal chemistry and drug design. The research explored the synthesis of novel N-cycloalkanes, morpholine, piperazines, and other heterocyclic compounds incorporating pyrazolopyrimidine moieties. These compounds have potential applications in the development of new therapeutic agents (Ho & Suen, 2013).

Herbicidal Activity

The compound and its derivatives were also investigated for their herbicidal activity. The research involved synthesizing novel pyrazolopyrimidin derivatives and testing their efficacy against various plants. The results indicated that certain derivatives showed remarkable inhibitory activity, suggesting potential applications in agricultural weed management (Luo et al., 2019).

KCNQ2/Q3 Potassium Channel Openers

Derivatives of the compound were identified as KCNQ2/Q3 potassium channel openers and evaluated for their potential in treating epilepsy and pain. The research provided valuable insights into the structure-activity relationships of these compounds, paving the way for the development of new therapeutic agents for neurological disorders (Amato et al., 2011).

properties

IUPAC Name

3,4-difluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6OS/c1-30-20-25-17(27-8-3-2-4-9-27)14-12-24-28(18(14)26-20)10-7-23-19(29)13-5-6-15(21)16(22)11-13/h5-6,11-12H,2-4,7-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZLEOVYIRGHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.